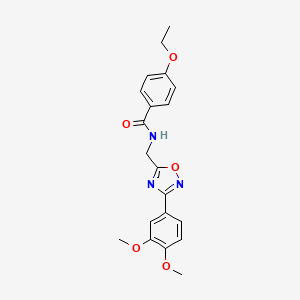
N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, also known as DAPT, is a chemical compound that has been widely used in scientific research. DAPT is a γ-secretase inhibitor, which means it can block the activity of the γ-secretase enzyme. This enzyme is responsible for the cleavage of amyloid precursor protein (APP), which is involved in the formation of amyloid plaques in the brain. The inhibition of γ-secretase activity by DAPT has been shown to reduce the production of amyloid-beta peptides, which are the main components of amyloid plaques.
作用机制
The mechanism of action of N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide involves the inhibition of γ-secretase activity. γ-secretase is a transmembrane protein complex that cleaves various type I transmembrane proteins, including APP and Notch. The cleavage of APP by γ-secretase results in the production of amyloid-beta peptides, which can aggregate to form amyloid plaques. The inhibition of γ-secretase activity by this compound prevents the cleavage of APP and reduces the production of amyloid-beta peptides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological process being studied. In the context of Alzheimer's disease, this compound has been shown to reduce the production of amyloid-beta peptides and prevent the formation of amyloid plaques. In the context of cancer, this compound has been shown to inhibit the proliferation and survival of cancer cells by blocking the Notch signaling pathway. However, the use of this compound in cancer therapy is still in the experimental stage and requires further research.
实验室实验的优点和局限性
The advantages of using N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide in lab experiments include its specificity for γ-secretase inhibition and its ability to reduce the production of amyloid-beta peptides. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of this compound in lab experiments and to follow proper safety procedures.
未来方向
There are several future directions for the use of N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide in scientific research. One direction is to study the effects of γ-secretase inhibition on other biological processes, such as the Wnt signaling pathway, which is involved in cell proliferation and differentiation. Another direction is to develop more potent and selective γ-secretase inhibitors that can be used in clinical trials for Alzheimer's disease and other neurological disorders. Additionally, the use of this compound in cancer therapy requires further research to determine its efficacy and safety in humans.
合成方法
The synthesis method of N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide involves the reaction of 2,4-dichlorobenzylamine with 4-fluorobenzenesulfonyl chloride in the presence of piperidine and triethylamine. The resulting product is then treated with acetic anhydride to obtain this compound. The overall yield of this synthesis method is around 50%.
科学研究应用
N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has been extensively used in scientific research to study the role of γ-secretase in various biological processes. It has been shown to be effective in reducing the production of amyloid-beta peptides in vitro and in vivo. This compound has also been used to study the role of γ-secretase in the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. In addition, this compound has been used to study the effects of γ-secretase inhibition on cancer cells, as some cancer cells rely on the Notch signaling pathway for their survival.
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2FN2O3S/c20-15-2-1-14(18(21)11-15)12-23-19(25)13-7-9-24(10-8-13)28(26,27)17-5-3-16(22)4-6-17/h1-6,11,13H,7-10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXSSFIKVIAKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

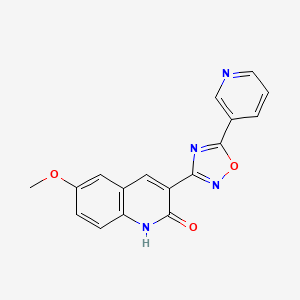
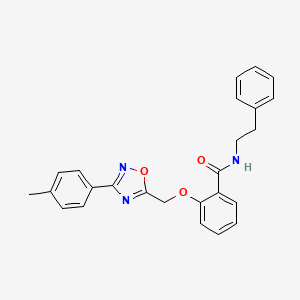


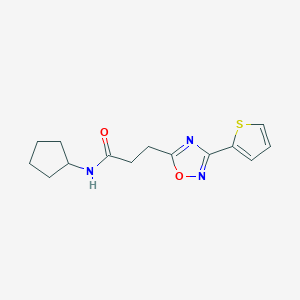

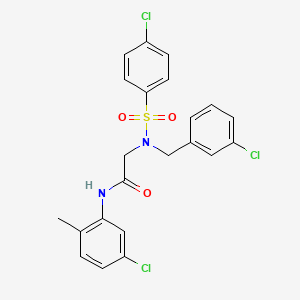
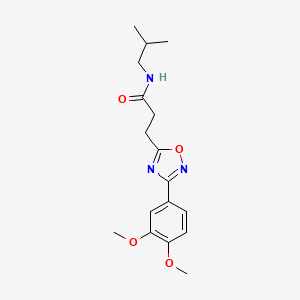
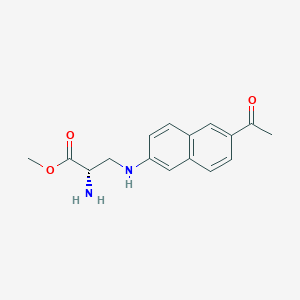

![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)


